molecular formula C14H24ClNO B593436 Tapentadol-d3 (hydrochloride) (CRM) CAS No. 1435782-38-9

Tapentadol-d3 (hydrochloride) (CRM)

Cat. No.: B593436
CAS No.: 1435782-38-9
M. Wt: 260.82 g/mol
InChI Key: ZELFLGGRLLOERW-RSOVORQTSA-N
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Description

Tapentadol-d3 (CRM) is intended for use as an internal standard for the quantification of tapentadol. Tapentadol is an analytical reference material that is structurally categorized as an opioid. It is a µ-opioid receptor agonist (EC50 = 1.8 µM) and inhibits noradrenaline reuptake in rat single locus coeruleus neurons. It has been shown to suppress pain in animal models and in human clinical trials. This product is intended for research and forensic applications.

Biological Activity

Tapentadol-d3 (hydrochloride) is a deuterated form of tapentadol, a centrally acting analgesic with a dual mechanism of action. Understanding its biological activity is crucial for evaluating its efficacy and safety in pain management. This article reviews the pharmacodynamics, pharmacokinetics, and clinical findings related to tapentadol, with a focus on its deuterated variant.

Pharmacodynamics

Tapentadol acts primarily through two mechanisms:

  • Mu-opioid receptor (MOR) agonism : Tapentadol binds to MOR with a lower affinity compared to traditional opioids like morphine, yet it still provides significant analgesic effects.
  • Norepinephrine reuptake inhibition (NRI) : This mechanism enhances analgesia by increasing norepinephrine levels in the synaptic cleft, activating inhibitory alpha-2 adrenergic receptors.

The binding affinity of tapentadol to various receptors is summarized in the following table:

Receptor TypeBinding Affinity (Ki in µM)
Mu-opioid receptor (MOR)0.096 (rat), 0.16 (human)
Delta-opioid receptor (DOR)0.97 (rat)
Kappa-opioid receptor (KOR)0.91 (rat)
Norepinephrine transporter0.48
Serotonin transporter2.37

Pharmacokinetics

Tapentadol is rapidly absorbed with an oral bioavailability of approximately 32%. Key pharmacokinetic parameters include:

  • Volume of distribution : 540 ± 98 L
  • Half-life : Approximately 4 hours
  • Metabolism : Primarily via glucuronidation, producing inactive metabolites such as tapentadol-O-glucuronide, which does not contribute to analgesic activity.
  • Excretion : 99% via the kidneys.

Clinical Efficacy

Numerous clinical trials have established the efficacy of tapentadol in various pain conditions:

  • Post-surgical Pain : A study demonstrated that single doses of tapentadol (75 mg or higher) significantly reduced pain following dental surgery compared to placebo and was better tolerated than morphine .
  • Chronic Pain Conditions : In patients with osteoarthritis and low back pain, tapentadol showed comparable efficacy to oxycodone but with fewer gastrointestinal side effects .
  • Diabetic Peripheral Neuropathy : A phase three trial indicated that tapentadol effectively alleviated neuropathic pain associated with diabetic peripheral neuropathy .

Case Studies

A summary of relevant case studies highlights the effectiveness and tolerability of tapentadol:

  • Study on Chronic Osteoarthritis Pain : Patients receiving tapentadol ER (100-250 mg bid) reported significant reductions in pain intensity compared to placebo .
  • Comparative Study with Oxycodone : In a randomized trial, tapentadol was found to produce similar pain relief as oxycodone but resulted in lower rates of adverse effects, particularly gastrointestinal issues .

Properties

IUPAC Name

3-[(2R,3R)-2-methyl-1-[methyl(trideuteriomethyl)amino]pentan-3-yl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO.ClH/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12;/h6-9,11,14,16H,5,10H2,1-4H3;1H/t11-,14+;/m0./s1/i3D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELFLGGRLLOERW-RSOVORQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)O)C(C)CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C)C[C@H](C)[C@@H](CC)C1=CC(=CC=C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201344782
Record name Tapentadol-d3 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201344782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1435782-38-9
Record name Tapentadol-d3 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201344782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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